BenchChemオンラインストアへようこそ!

1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide

GPCR pharmacology cAMP signaling muscle physiology

AP-503 (CAS 767299-99-0) is the only sub-nanomolar GPR133/ADGRD1 agonist (EC₅₀ 1.21 nM) with exclusive Gs-adenylyl cyclase pathway engagement and complete inactivity at androgen receptor (AR) and other aGPCRs. Unlike endogenous agonist 5α-DHT, AP-503 enhances muscle force and bone strength without inducing prostate hyperplasia. Cryo-EM-resolved ternary complex structure enables structure-based drug design. Researchers choose AP-503 to unambiguously attribute phenotypes to GPR133 activation. Available in high-purity formulations for skeletal muscle, bone, and vestibular biology studies.

Molecular Formula C20H23FN2O4S
Molecular Weight 406.5 g/mol
Cat. No. B4178363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide
Molecular FormulaC20H23FN2O4S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN2O4S/c1-27-18-8-4-15(5-9-18)13-22-20(24)16-3-2-12-23(14-16)28(25,26)19-10-6-17(21)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,22,24)
InChIKeyBDJVIMJNLDMHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide (AP‑503): Structural Identity and Primary Pharmacological Profile


1-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide, commonly designated AP‑503 (CAS 767299‑99‑0), is a synthetic small‑molecule agonist of the adhesion G‑protein‑coupled receptor GPR133 (ADGRD1). Its core structure comprises a 3‑piperidinecarboxamide scaffold bearing a 4‑fluorophenylsulfonyl group at the piperidine nitrogen and a 4‑methoxybenzyl substituent on the carboxamide nitrogen. Functional profiling has established that AP‑503 activates GPR133 with an EC₅₀ of 1.21 nM in cAMP‑response element (CRE)‑luciferase reporter assays, operating through the Gs‑adenylyl cyclase pathway without engaging G12 or Gi signaling [1]. The compound exhibits no detectable activity at the nuclear androgen receptor (AR) or at other adhesion GPCR family members, distinguishing it from the endogenous steroidal agonist 5α‑dihydrotestosterone (5α‑DHT) .

Why 1-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide (AP‑503) Cannot Be Replaced by In‑Class GPR133 Agonists or Structural Analogs


Although several molecules share the sulfonyl‑piperidine‑carboxamide framework or target the GPR133 receptor, their functional profiles diverge sharply. The endogenous agonist 5α‑DHT activates both GPR133 and the nuclear androgen receptor, producing androgenic side‑effects including prostate tissue proliferation [1]. The synthetic agonist GL64 requires micromolar concentrations (EC₅₀ 3.98 μM) to activate GPR133, representing a >3,000‑fold potency deficit relative to AP‑503 . Compounds such as VU533 and BI 01383298 share the 4‑fluorophenylsulfonyl‑piperidine substructure yet engage entirely different targets (NAPE‑PLD and SLC13A5, respectively), yielding unrelated biological readouts . Simply procuring any “sulfonyl‑piperidine‑carboxamide” or any “GPR133 agonist” therefore introduces unacceptable variance in potency, selectivity, pathway engagement, and downstream phenotype.

Quantitative Differentiation Evidence for 1-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide (AP‑503)


GPR133 Agonist Potency: AP‑503 versus the Endogenous Agonist 5α‑DHT and the Synthetic Agonist GL64

AP‑503 activates GPR133 with an EC₅₀ of 1.21 nM in a CRE‑luciferase reporter assay, representing a 12.7‑fold improvement in potency over the endogenous androgen 5α‑DHT (EC₅₀ 15.4 ± 1.9 nM, measured by GloSensor cAMP assay in GPR133‑overexpressing HEK293 cells) and a >3,200‑fold improvement over the previously reported synthetic GPR133 agonist GL64 (EC₅₀ 3.98 μM in CRE‑luciferase assays) [1]. This sub‑nanomolar potency positions AP‑503 as the highest‑affinity GPR133 agonist characterized to date.

GPCR pharmacology cAMP signaling muscle physiology

Androgen Receptor Counter‑Screening: Selective GPR133 Activation without Nuclear AR Engagement

In a human prostate cancer cell line (LNCaP) expressing functional androgen receptor (AR), AP‑503 produced no detectable stimulation of KLK3 (PSA) expression, a canonical AR‑dependent transcriptional target, whereas 5α‑DHT robustly induced KLK3 [1]. AP‑503 also showed no activity in AR‑specific reporter assays and no activation of any other aGPCR family member tested, confirming functional isolation of GPR133 [1]. By contrast, the endogenous agonist 5α‑DHT activates both GPR133 (via Gs‑cAMP) and AR (via nuclear translocation and transcription), coupling muscle‑strengthening effects with undesirable androgenic outcomes including prostate tissue changes in mice after only two weeks of administration [2].

selectivity profiling androgen receptor safety pharmacology

G‑Protein Pathway Bias: Exclusive Gs Coupling versus Broader Signaling Profiles

AP‑503 activates the Gs‑adenylyl cyclase pathway downstream of GPR133 but demonstrates no detectable engagement of the G12 or Gi pathways, as assessed by serum response element (SRE)‑luciferase (G12) and inhibition of forskolin‑stimulated cAMP (Gi) assays [1]. The endogenous agonist 5α‑DHT also signals primarily through Gs, yet additionally triggers AR‑dependent transcriptional programs that AP‑503 entirely avoids [1]. This Gs‑exclusive bias is a critical differentiation from multi‑pathway GPCR ligands where promiscuous coupling can confound interpretation of phenotypic outcomes.

biased signaling G‑protein selectivity functional selectivity

In Vivo Functional Differentiation: Muscle‑Strengthening Efficacy without Prostate Hyperplasia

In isolated mouse extensor digitorum longus (EDL) muscle preparations, AP‑503 significantly increased tetanic contraction forces through PKA‑mediated signaling, replicating the myotropic benefit of androgens [1]. Critically, in mice receiving 5α‑DHT administration for two weeks, histological examination revealed pronounced prostate tissue changes indicative of hyperproliferation, whereas equivalent GPR133 activation by AP‑503 produced no such prostatic alterations [2]. This in‑vivo dissociation of desirable skeletal muscle effects from undesirable androgenic tissue effects represents a key differentiator from 5α‑DHT and from non‑selective androgen receptor modulators.

in vivo pharmacology skeletal muscle tissue‑specific effects

Structural Determinants of Potency and Selectivity: Key Residues Governing AP‑503 versus 5α‑DHT Recognition

Cryo‑electron microscopy structures of the GPR133‑Gs complex bound to either 5α‑DHT or AP‑503 reveal that distinct receptor residues govern recognition of each ligand [1]. While 5α‑DHT binding relies on the conserved “Φ(F/L)2.64‑F3.40‑W6.53” hydrophobic steroid‑recognition motif and the polar “F7.42××N/D7.46” motif, AP‑503 engages a partially overlapping but distinct set of contact residues within the orthosteric pocket, rationalizing its >12‑fold greater potency and its complete inability to activate AR [1]. These structural insights provide a rational basis for AP‑503’s unique selectivity fingerprint and offer a platform for further rational optimization.

cryo‑EM structure structure‑activity relationship drug design

Chemotype Differentiation: N‑(4‑Methoxybenzyl)‑3‑piperidinecarboxamide Core versus 4‑Piperidinecarboxamide and Non‑Piperidine Analogs

The 3‑piperidinecarboxamide regioisomer bearing an N‑(4‑methoxybenzyl) substituent is essential for GPR133 agonist activity. Compounds retaining the 4‑fluorophenylsulfonyl‑piperidine substructure but altering the carboxamide regio‑ or substitution pattern lose GPR133 activity entirely [1]. For example, VU533 — a 4‑piperidinecarboxamide with an N‑(4,7‑dimethyl‑2‑benzothiazolyl) substituent — activates NAPE‑PLD (EC₅₀ 0.30 μM) rather than GPR133 . Similarly, BI 01383298 — a 4‑piperidinecarboxamide with a 3,5‑dichlorophenylsulfonyl group and an N‑(4‑fluorobenzyl) substituent — inhibits the citrate transporter SLC13A5 (IC₅₀ 24–56 nM) . These examples demonstrate that minor structural modifications within the sulfonyl‑piperidine‑carboxamide chemotype redirect target engagement to entirely unrelated protein families, confirming that AP‑503’s GPR133 activity is exquisitely dependent on its precise substitution pattern.

medicinal chemistry scaffold hopping target specificity

Optimal Use Cases for 1-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide (AP‑503) Based on Verified Evidence


GPR133/ADGRD1 Target Validation and De‑orphanization Studies

With sub‑nanomolar potency (EC₅₀ 1.21 nM), exclusive Gs‑pathway bias, and a cryo‑EM‑resolved binding mode, AP‑503 is the reagent of choice for laboratories seeking to validate GPR133 as a pharmacological target in skeletal muscle, bone, or vestibular biology. Its complete separation from AR activity permits researchers to attribute phenotypic outcomes exclusively to GPR133 engagement, avoiding the dual‑receptor ambiguity inherent to 5α‑DHT [1].

Skeletal Muscle and Bone Anabolism Research Requiring Chronic Dosing

AP‑503 has been shown to increase tetanic contraction force in isolated mouse EDL muscle and to significantly enhance bone strength in both healthy and osteoporotic mice when administered chronically [1][2]. Because it does not induce prostate hyperplasia — a hallmark adverse effect of 5α‑DHT — AP‑503 is uniquely suited for long‑term in‑vivo studies of muscle and bone anabolism where androgenic side effects would otherwise confound data interpretation or limit experimental duration [3].

Structure‑Guided Medicinal Chemistry and Rational Agonist Optimization

The availability of high‑resolution cryo‑EM structures of the GPR133‑Gs‑AP503 ternary complex provides an experimentally validated template for computational docking, fragment‑based lead expansion, and structure‑based optimization campaigns [1]. No structural data of comparable quality exist for alternative synthetic GPR133 agonists such as GL64, giving AP‑503 a decisive advantage as a starting point for medicinal chemistry programs.

Androgen‑Independent Muscle‑Strengthening Screening Platforms

Pharmaceutical screening cascades for sarcopenia, cachexia, or age‑related muscle wasting can employ AP‑503 as a GPR133‑selective reference agonist to benchmark new chemical entities while simultaneously using it as a negative control for AR‑mediated readouts. Its validated inactivity at AR and other aGPCRs makes it an ideal tool for multiplexed screening panels that require orthogonal pathway controls [1].

Quote Request

Request a Quote for 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.